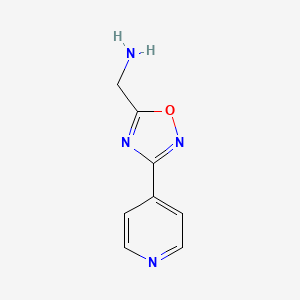

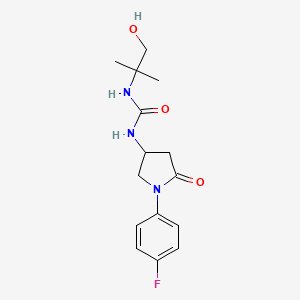

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Overview

Description

The compound “(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . Specifically, this compound contains a pyridine ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of “(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine” would likely be influenced by the presence of the pyridine and oxadiazole rings. For instance, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a similar compound, features a planar central moiety with adjacent moieties out of the plane .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The core structure of this compound lends itself to the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can be used to synthesize triazolopyridines, a family of compounds with significant pharmaceutical applications. These include antibacterial, antifungal, anxiolytic, herbicidal, and pesticidal properties, as well as acting as inhibitors of mitogen-activated protein kinases .

Development of Antifibrotic Agents

This compound could be modified to create novel pyrimidine derivatives, which have shown promise in the study of anti-fibrosis activity. Fibrosis is a pathological condition characterized by excessive tissue scarring, and compounds that can mitigate this process are of high therapeutic interest .

Pharmaceutical Applications

Due to the structural similarity of the pyridine and oxadiazole moieties to nucleic acid components, derivatives of this compound may be explored for their potential use in pharmaceuticals. They could act as analogs or inhibitors that interact with biological macromolecules, offering a pathway to develop new drugs .

Agricultural Chemistry

In agricultural chemistry, such compounds can be explored for their herbicidal and pesticidal activities. By interfering with specific biological pathways in weeds or pests, they can provide a targeted approach to crop protection without harming the plants .

Material Science

The compound’s ability to form crystalline structures with specific properties makes it a candidate for material science research. Its derivatives could be used in the development of organic semiconductors, photovoltaic materials, or as part of catalytic systems .

Biochemical Research

In biochemical research, the compound can be used as a building block for more complex molecules that can serve as probes or inhibitors in enzymatic reactions. This can help in understanding the mechanism of action of various enzymes and in the development of enzyme inhibitors .

properties

IUPAC Name |

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSKAKZXPVMTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B2926766.png)

![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)

![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)